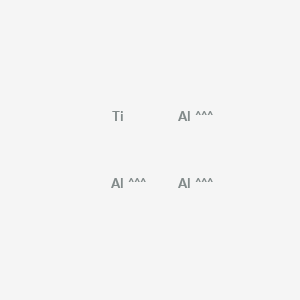

アルミニウム、チタンとの化合物 (3:1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Titanium aluminide is a chemical compound of titanium and aluminum. It finds use in several applications including automobiles and aircraft. Aluminum is the most abundant metal in the earth's crust and is always found combined with other elements such as oxygen, silicon, and fluorine. (L739, L740, L788)

科学的研究の応用

航空宇宙および自動車用途

この化合物は、航空宇宙および自動車用途向けにAA5083アルミニウム合金の改質に使用されてきた . アルミニウム合金にチタン (Ti) を添加すると、その機械的特性と耐食性が向上することが示されている . 特に、水焼き入れを使用した場合、引張強さは260 MPa (Ti 0 wt%) から 345 MPa (Ti 0.3 wt%) に増加した .

結晶粒微細化

Al–5Ti–B の形でチタンを結晶粒微細化剤として添加するのは、主に Al3Ti 金属間化合物の微細な粒子が生成されるためである . これにより、結晶粒が微細化され、Al3Ti の生成量が増加し、機械的特性にプラスの影響を与える .

航空機産業における構造材料

チタンで改質されたものも含めて、アルミニウム合金は航空機産業で広く構造材料として使用されてきた . これは、ほとんどのアルミニウム合金が、高強度鋼合金などの他の構造材料と比較して、より優れた強度重量比を持っているためである .

耐食性

熱処理された合金は、耐食性に非常に優れている . しかし、Ti含有量を増やすと、結晶粒微細化現象により腐食速度が上昇する .

高強度結晶質/非晶質複合材料の開発

作用機序

Target of Action

The primary targets of the Aluminum, compd. with titanium (3:1) are the structural and mechanical properties of materials in which it is incorporated. This compound, often used in the form of an alloy, interacts with the atomic structure of the material, enhancing its strength, durability, and resistance to corrosion .

Mode of Action

The compound’s mode of action involves the formation of intermetallic compounds and the refinement of grain size in the material. The addition of titanium to aluminum leads to the formation of Al3Ti particles, which act as nucleating agents providing sites for heterogeneous nucleation . These particles also increase strain hardening by acting as barriers for dislocation motion .

Biochemical Pathways

While Aluminum, compd. with titanium (3:1) is primarily used in materials science and engineering, it has been noted that aluminum compounds have been used in vaccines due to their immunopotentiation and safety records . .

Result of Action

The result of the action of Aluminum, compd. with titanium (3:1) is an enhancement of the mechanical properties of the material in which it is incorporated. For instance, the addition of titanium to aluminum can significantly improve the tensile properties of the resulting composite material . Furthermore, the ultimate tensile strength can be increased significantly when using water quenching .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

In a study investigating the effect of titanium aluminum carbide on the model organism Galleria mellonella, it was found that exposure to Ti3AlC2 led to changes in metabolic enzymes such as alanine transferase, aspartate transferase, gamma-glutamyl transferase, lactate dehydrogenase, amylase, creatine kinase, and alkaline phosphatase . The contents of bilirubin, albumin, uric acid, and total protein were also affected after exposure .

Cellular Effects

The frequent use of industrially available composites like titanium aluminum carbide contributes to environmental pollution and may cause cellular and oxidative damage in native organisms The exact cellular effects of Aluminum, compd

Molecular Mechanism

The molecular mechanism of action of Aluminum, compdIt is known to interact with various biomolecules and enzymes, leading to changes in metabolic processes .

Temporal Effects in Laboratory Settings

The temporal effects of Aluminum, compdIt is known that exposure to this compound can lead to changes in the levels of various biochemical markers over time .

Metabolic Pathways

Aluminum, compd. with titanium (3:1) is known to interact with various enzymes and affect metabolic pathways

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Aluminum, compd. with titanium (3:1) involves the reaction of aluminum chloride with titanium tetrachloride in an inert atmosphere.", "Starting Materials": [ "Aluminum chloride", "Titanium tetrachloride" ], "Reaction": [ "Step 1: In a dry and inert atmosphere, add aluminum chloride to a reaction vessel.", "Step 2: Gradually add titanium tetrachloride to the reaction vessel while stirring.", "Step 3: Heat the reaction mixture to a temperature of 500-600°C.", "Step 4: Maintain the temperature for several hours until the reaction is complete.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Collect the product by filtration or other appropriate means.", "Step 7: Wash the product with a suitable solvent to remove any impurities.", "Step 8: Dry the product under vacuum to obtain pure Aluminum, compd. with titanium (3:1)." ] } | |

CAS番号 |

12004-78-3 |

分子式 |

AlTi |

分子量 |

74.849 g/mol |

IUPAC名 |

aluminum;titanium |

InChI |

InChI=1S/Al.Ti |

InChIキー |

KHEQKSIHRDRLMG-UHFFFAOYSA-N |

SMILES |

[Al].[Al].[Al].[Ti] |

正規SMILES |

[Al].[Ti] |

| 12004-78-3 | |

ピクトグラム |

Flammable; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one](/img/structure/B77172.png)